2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-16-5-4-6-19(11-16)25-20(27)14-26-21(17-9-7-15(2)8-10-17)24-13-18(12-23)22(26)28/h4-11,13H,3,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJACPPFZBDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide is a synthetic compound belonging to the pyrimidine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 372.4 g/mol. The structural components include a pyrimidine core, a cyano group, and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 1251689-01-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases or other critical enzymes that regulate cellular functions.
- Receptor Binding : It potentially binds to cellular receptors, modulating biological responses such as signaling pathways that are crucial for cell proliferation and apoptosis.
- Cellular Pathway Interference : The compound can interfere with cellular signaling pathways, thereby exerting therapeutic effects against certain diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as K562 and HepG2 cells. The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups enhance its potency against specific pathogens.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on K562 leukemia cells, revealing a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency.
- Antibacterial Efficacy : Another study assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations, which supports its potential use as an antimicrobial agent.
Q & A
Q. What are the key synthetic routes for synthesizing 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For pyrimidinone-based acetamides, a common approach includes:
- Substitution reactions : Alkaline conditions for introducing aryl groups (e.g., p-tolyl) to the pyrimidine core .
- Reduction : Iron powder in acidic conditions to reduce nitro intermediates to anilines .
- Condensation : Using condensing agents (e.g., EDC/HOBt) to link the pyrimidinone moiety to the acetamide group under controlled temperatures (40–60°C) .
Key variables include solvent choice (DMF, acetonitrile), reaction time, and purification via column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and backbone integrity. For example, pyrimidinone protons typically appear at δ 6.8–8.6 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects synthetic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature Control : Maintaining 40–60°C during condensation prevents side reactions (e.g., hydrolysis of cyano groups) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for aryl substitutions .
- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) isolates the target compound from regioisomers .
Q. What in vitro biological activity data exist for this compound, and how do they inform drug discovery?
- Methodological Answer : Preliminary studies on structurally similar pyrrolopyrimidine acetamides reveal:
| Compound | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Analog A (Pyrimidine) | MCF-7 | 15 | Cytotoxicity via apoptosis |
| Analog B (COX-2) | COX-2 | 20 | Moderate inhibition vs. NSAIDs |
- Mechanistic Insights : Dose-response assays (0.1–100 µM) and Western blotting can validate targets (e.g., apoptosis markers like caspase-3) .
- Data Contradictions : Discrepancies in IC₅₀ values across cell lines may arise from metabolic stability or off-target effects, necessitating metabolic profiling .
Q. How can computational methods enhance understanding of this compound’s properties?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* models predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking : Simulates binding affinities to targets (e.g., kinases) using software like AutoDock Vina. For example, the pyrimidinone core may interact with ATP-binding pockets .
- ADME Prediction : Tools like SwissADME estimate bioavailability, highlighting potential solubility issues from the lipophilic p-tolyl group .
Data Contradictions and Resolution
Q. How should researchers address inconsistencies in reported biological activities?
- Methodological Answer :
- Source Validation : Cross-check assays using standardized protocols (e.g., MTT vs. CellTiter-Glo® for cytotoxicity) .
- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR (HSQC, HMBC) to rule out regioisomer contamination .
- Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
